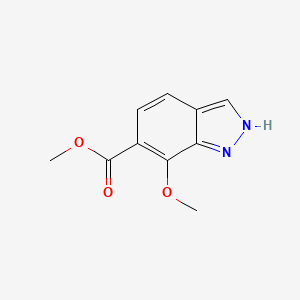

7-Methoxy-1h-indazole-6-carboxylic acid methyl ester

Description

7-Methoxy-1H-indazole-6-carboxylic acid methyl ester (C₁₀H₁₀N₂O₃) is an indazole derivative featuring a methoxy group at position 7 and a methyl ester at position 6 of the heterocyclic core. Its SMILES notation is COC1=C(C(=O)OC)C2=C(N1)N=CC=C2OCH₃, and its InChIKey is UZIVRZJHRVQLQH-UHFFFAOYSA-N .

Properties

IUPAC Name |

methyl 7-methoxy-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-7(10(13)15-2)4-3-6-5-11-12-8(6)9/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXWDBXTKSICGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CNN=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 7-Methoxy-1H-indazole-6-carboxylic acid

The most straightforward approach is the esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions.

-

- Dissolve 7-methoxy-1H-indazole-6-carboxylic acid in methanol.

- Add an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reflux the mixture for several hours (typically 4-12 h).

- Upon completion, neutralize, extract, and purify by recrystallization or chromatography.

-

- Simple and direct.

- High yield and purity achievable.

-

- Requires availability of the acid precursor.

- Sensitive to overreaction or side reactions under harsh acidic conditions.

Synthesis from 6-Carboxy-1H-indazole Derivatives via Methoxylation

If starting from 1H-indazole-6-carboxylic acid or its methyl ester without the methoxy group, selective methoxylation at the 7-position is required.

-

- Electrophilic aromatic substitution using methoxylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Alternatively, nucleophilic aromatic substitution if a suitable leaving group (e.g., halogen) is present at position 7.

-

- Starting with 7-bromo-1H-indazole-6-carboxylic acid methyl ester, perform nucleophilic substitution with sodium methoxide to replace bromine with methoxy.

-

- Regioselectivity is critical to ensure substitution at position 7.

- Reaction conditions must be optimized to avoid multiple substitutions or degradation.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling methods such as Suzuki-Miyaura or Buchwald-Hartwig reactions are employed to install the methoxy group or other substituents on the indazole ring.

-

- Palladium diacetate as catalyst.

- Ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

- Base such as triethylamine.

- Solvent: Methanol or other polar solvents.

- Temperature: Around 80°C.

- Time: 24 hours or more.

-

- High regioselectivity and functional group tolerance.

- Useful for late-stage functionalization.

-

- Requires expensive catalysts and ligands.

- Longer reaction times.

Methylation Using Methylating Agents

Methylation of indazole carboxylic acids or related intermediates can be achieved using methylating agents such as dimethyl sulfate or iodomethane in the presence of bases.

-

- Reaction in polar solvents (e.g., methanol, ethanol).

- Use of alkali metal alkoxides or alkaline earth metal oxides as bases.

- Reflux conditions for 3-4 hours.

- Monitoring by HPLC to ensure completion and purity.

Purification Techniques

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients is standard for isolating the methyl ester.

- Recrystallization: From ethanol/water mixtures to enhance purity.

- Preparative HPLC: For high-purity requirements or difficult separations.

Analytical Characterization for Confirmation

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | Methanol, Acid catalyst, Reflux | 80-95 | Simple, direct | Requires acid precursor |

| Methoxylation via Nucleophilic Substitution | 7-Bromo precursor, NaOMe, polar solvent | 70-85 | Regioselective methoxy introduction | Requires halogenated intermediate |

| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, BINAP ligand, Triethylamine, MeOH, 80°C, 24 h | 80-90 | High regioselectivity, functional group tolerance | Expensive catalysts, longer time |

| Methylation with Methylating Agents | Dimethyl sulfate/Iodomethane, alkaline earth metal oxide, reflux | 85-95 | High purity, industrially scalable | Requires careful handling of reagents |

Research Findings and Notes

- The regioselective introduction of the methoxy group at position 7 is critical for biological activity and can be efficiently achieved by nucleophilic substitution on halogenated intermediates or via palladium-catalyzed coupling.

- Esterification is generally high yielding and straightforward, often performed under reflux in methanol with acid catalysis.

- Industrial processes emphasize safety improvements by avoiding hazardous in situ alkoxide generation and favoring alkaline earth metal oxides as bases for methylation.

- Purity and structural confirmation rely on combined spectroscopic and chromatographic techniques to ensure suitability for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1h-indazole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial and Anticancer Properties : Research indicates that 7-methoxy-1H-indazole-6-carboxylic acid methyl ester exhibits significant antimicrobial and anticancer activities. It has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting its utility as an anti-inflammatory agent.

- Enzyme Inhibition : The compound acts as an inhibitor of human neutrophil elastase, which plays a crucial role in inflammatory responses. By modulating this enzyme's activity, it may help in reducing inflammation and related diseases.

2. Drug Development

- Therapeutic Candidate : Given its biological activities, this compound is being investigated as a potential therapeutic agent for various diseases, particularly those involving cell growth and survival pathways. Its interactions with cellular receptors may provide insights into its mechanisms of action .

3. Synthesis of Derivatives

- Building Block for Complex Molecules : this compound serves as a precursor for synthesizing more complex indazole derivatives, which may have enhanced or novel biological activities. Researchers can modify its structure to explore new interactions and therapeutic potentials .

Case Studies

Several studies have highlighted the compound's efficacy in different research areas:

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, indicating its potential as an anticancer drug candidate.

- Anti-inflammatory Effects : Another research focused on the compound's ability to inhibit human neutrophil elastase, showing promising results in reducing inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 7-Methoxy-1h-indazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomers: 4-Methoxy-1H-indazole-6-carboxylic Acid Methyl Ester

- Structure : Shares the same molecular formula (C₁₀H₁₀N₂O₃) but differs in substituent placement (methoxy at position 4 vs. 7) .

- Implications : Positional isomerism may alter electronic distribution, affecting reactivity and binding interactions. For example, methoxy groups at position 4 could sterically hinder interactions at the indazole core compared to position 5.

- Synthesis: No yield data are provided, but synthetic routes for such isomers often involve regioselective substitution challenges .

Halogenated Derivatives: 6-Bromo-7-methyl-1H-indazole-3-carboxylic Acid Methyl Ester

- Structure : Bromine at position 6 and methyl at position 7 (C₁₀H₉BrN₂O₂) .

- Implications : Bromine’s electron-withdrawing nature may increase electrophilicity at the indazole core, enhancing reactivity in cross-coupling reactions. The methyl group at position 7 could improve lipophilicity compared to the methoxy group in the target compound.

Chlorinated Analog: 4-Chloro-1H-indazole-6-carboxylic Acid Methyl Ester

- Structure : Chlorine at position 4 (C₉H₇ClN₂O₂) .

- Implications : The chloro substituent’s electronegativity may stabilize the indazole ring, altering solubility and metabolic stability. Position 4 substitution could also influence binding in enzyme-active sites compared to position 7 methoxy.

- Synthesis : Chlorinated indazoles are typically synthesized via nucleophilic aromatic substitution, though yields depend on substituent positioning .

Amino-Substituted Analog: Methyl 6-Amino-1H-indazole-7-carboxylate

- Structure: Amino group at position 6 (C₁₀H₁₀N₂O₂) .

- Synthesis: Reported yields in toluene are moderate to good (~50–70%), suggesting feasible scalability for amino-substituted indazoles .

Data Table: Structural and Predicted Properties

Key Observations and Limitations

- Electronic Effects: Methoxy and amino groups enhance electron density at the indazole core, while halogens (Br, Cl) reduce it, impacting reactivity and interaction profiles.

- Synthetic Challenges: Regioselective synthesis of methoxy-substituted indazoles (e.g., 7- vs. 4-position) requires precise control, as seen in the moderate yields for amino-substituted analogs .

- Data Gaps : Experimental data on the target compound’s biological activity, solubility, and stability are absent, necessitating further research .

Biological Activity

7-Methoxy-1H-indazole-6-carboxylic acid methyl ester is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a methoxy group at the 7-position and a carboxylic acid methyl ester at the 6-position of the indazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| P. aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

The compound has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the modulation of signaling pathways and inhibition of specific enzymes related to cancer cell survival .

Case Study: MCF-7 Cell Line

In a study examining the effects on MCF-7 cells, treatment with this compound resulted in:

- IC50 Value : 12.41 µM

- Significant increase in lactate dehydrogenase (LDH) levels, indicating cytotoxicity.

- Cell cycle arrest predominantly in the S phase, suggesting an initiation of apoptosis .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting enzymes involved in inflammatory processes, such as human neutrophil elastase. This suggests a potential role in managing inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound binds to specific enzymes, modulating their activity and affecting cellular processes.

- Cell Signaling Modulation : It influences key signaling pathways involved in cell growth and survival, which is crucial for its anticancer effects.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits enhanced stability and reactivity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 1H-indazole-6-carboxylate | C9H8N2O2 | Known for moderate anticancer activity |

| Methyl 2H-indazole-7-carboxylate | C10H9N2O3 | Exhibits lower antimicrobial properties |

| This compound | C10H11N2O3 | Strong antimicrobial and anticancer activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methoxy-1H-indazole-6-carboxylic acid methyl ester, and how can reaction conditions be optimized?

- Methodology : A common approach for synthesizing indazole derivatives involves condensation reactions. For example, refluxing precursors (e.g., substituted indazoles) with acetic acid and sodium acetate can yield target compounds. Purification often employs recrystallization from DMF/acetic acid mixtures .

- Optimization : Adjust reaction time (3–5 hours), stoichiometry (1.1:1 molar ratio of aldehyde to amine), and temperature (reflux conditions). Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Core Methods :

- NMR : Confirm methoxy (-OCH₃), ester (-COOCH₃), and indazole ring protons. Compare shifts with structurally similar compounds (e.g., 6-Chloro-1H-indazole-4-carboxylic acid methyl ester) .

- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and indazole N-H (~3400 cm⁻¹) stretches .

- Advanced Validation : X-ray crystallography (for solid-state structure) or mass spectrometry (exact mass: ~235.2 g/mol) .

Q. What safety protocols should be followed during handling?

- Hazard Mitigation : Based on GHS classifications for analogous indazoles:

- Use PPE (gloves, goggles, respirators) to avoid skin/eye contact (H315, H319) and inhalation (H335) .

- Work under fume hoods to minimize aerosol exposure .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties or reactivity of this compound?

- Computational Strategy :

- Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections to model electron density and HOMO-LUMO gaps .

- Validate results against experimental UV-Vis spectra or redox potentials.

Q. What strategies resolve contradictions in bioactivity data across studies?

- Case Study : Discrepancies in antimicrobial assays may arise from:

- Varied Assay Conditions : Adjust pH, solvent (DMSO vs. aqueous), or bacterial strains.

- Impurity Interference : Re-purify compounds via column chromatography and re-test .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

- Key Modifications :

- Replace methoxy with halogens (e.g., Cl) to study electronic effects on binding.

- Ester hydrolysis to free carboxylic acid for salt formation (improved solubility).

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Key Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.